Hydralazine is a vasodilator compound commonly employed in scientific research to investigate vascular function and explore potential therapeutic applications. []
Synthesis Analysis
One method for synthesizing the sodium salt of hydralazine pyruvic acid hydrazone, a major metabolite of hydralazine, involves confirming its chemical purity and stability before preparing it as an intravenous formulation. []
Chemical Reactions Analysis
Hydralazine reacts with ninhydrin to form a colored product, a reaction used for its assay in tablets. Spectrophotometric measurements at the absorption maximum of 442 nm quantify the colored hydrazone product. []
Mechanism of Action
Hydralazine's primary mechanism of action involves direct relaxation of arteriolar smooth muscle, leading to peripheral vasodilation and a reduction in systemic vascular resistance. [, ] This vasodilatory effect is more pronounced in arteries compared to veins. [] While its exact mechanism remains unclear, hydralazine appears to activate guanylate cyclase, increasing intracellular cyclic guanosine monophosphate (cGMP), which could explain its synergistic effects with organic nitrates. [] Additionally, hydralazine may influence vascular superoxide production by interacting with NAD(P)H oxidases, potentially preventing nitrate tolerance. [, ]
Hydralazine has been shown to reduce vascular superoxide production in human blood vessels, specifically in internal mammary arteries and saphenous veins. [, ] This antioxidant effect might contribute to its therapeutic benefits by enhancing nitric oxide-mediated vasodilation. [] Additionally, hydralazine attenuates angiotensin II-mediated superoxide production in internal mammary arteries, suggesting a potential interaction with the NAD(P)H oxidase enzyme group. []
Applications
Vascular Research: Hydralazine serves as a valuable tool in studying vascular function, particularly in the context of hypertension and heart failure. [, , , ] Researchers use it to induce vasodilation and investigate the mechanisms underlying vascular reactivity. []
Cancer Research: Emerging evidence suggests potential applications of hydralazine in cancer therapy, particularly due to its ability to demethylate and reactivate tumor suppressor genes. [, ] Studies have shown that hydralazine can induce demethylation and re-expression of genes such as ER, RARbeta, and p16 in various cancer cell lines. []
Developmental Origins of Health and Disease: Research indicates that gestational exposure to hydralazine may protect against the development of chronic kidney disease in offspring, particularly in the context of maternal obesity. [] This protective effect appears to be mediated by epigenetic modifications, specifically a reduction in renal global DNA methylation. []
Future Directions
Mechanism of Action: Further research is needed to fully elucidate the precise molecular mechanisms underlying hydralazine's vasodilatory and antioxidant effects in humans. [] Investigating its interactions with various enzymes and signaling pathways within vascular smooth muscle cells will be crucial.
Nitrate Tolerance: Exploring hydralazine's role in preventing nitrate tolerance, particularly its impact on the NAD(P)H oxidase system, holds promise for optimizing nitrate therapy in cardiovascular diseases. []
Cancer Therapeutics: Further investigations into hydralazine's potential as an epigenetic modulator in cancer therapy are warranted. [] Determining optimal dosing regimens, evaluating its efficacy in combination with other anticancer agents, and exploring its use in different cancer types are essential future directions.
Developmental Epigenetics: The potential long-term benefits and risks of gestational hydralazine exposure require careful evaluation through comprehensive animal studies and, eventually, well-designed human trials. []
Related Compounds
Relevance: ISDN's clinical use in conjunction with Hydralazine, particularly for heart failure, makes it a significant related compound. While Hydralazine is described as acting primarily on arteries, ISDN predominantly affects veins, creating a "balanced vasodilatation" []. This combined approach helps optimize hemodynamics in heart failure patients by reducing both preload and afterload [].
Sulfamethazine
Compound Description: Sulfamethazine is a sulfonamide antibiotic. It is primarily used to determine an individual's acetylator phenotype []. This phenotype influences the rate at which the body metabolizes certain drugs, including Hydralazine [].
Carbachol
Compound Description: Carbachol is a cholinergic agonist that stimulates muscarinic receptors []. In vascular studies, it is used to induce endothelium-dependent vasodilation [].
Relevance: Carbachol's relevance lies in its use for investigating the impact of Hydralazine on endothelial function, a critical aspect of vascular health. Studies suggest that Hydralazine might modestly enhance endothelium-dependent vasodilation induced by Carbachol, indicating a potential beneficial effect beyond direct vasodilation [].
Phenylephrine
Compound Description: Phenylephrine is an alpha-adrenergic agonist that causes vasoconstriction []. It is used in vascular studies to induce a consistent level of pre-contraction before testing the vasodilatory effects of agents like Hydralazine [].
Relevance: Phenylephrine is not structurally related to Hydralazine, but it serves as a standard vasoconstrictor in experimental settings, providing a baseline against which the vasodilatory effects of Hydralazine can be accurately measured [].
Angiotensin II
Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a key role in the pathophysiology of heart failure []. It is known to increase vascular superoxide production, contributing to endothelial dysfunction [].
Relevance: Angiotensin II's relevance lies in its interplay with Hydralazine's purported antioxidant effects. Studies demonstrate that Hydralazine can attenuate Angiotensin II-mediated superoxide production in human blood vessels []. This suggests that Hydralazine might counteract some of the deleterious effects of Angiotensin II in the context of heart failure.
Nitric Oxide (NO)
Compound Description: Nitric oxide (NO) is a signaling molecule that induces vasodilation and plays a crucial role in maintaining vascular health []. ISDN's vasodilatory effects are mediated by NO release [].
Relevance: While not structurally similar to Hydralazine, NO is central to understanding the potential synergistic effects of Hydralazine and ISDN in heart failure. Research suggests that Hydralazine, by reducing superoxide production, might enhance NO bioavailability, potentially amplifying the vasodilatory effects of ISDN and delaying nitrate tolerance [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hydralazine hydrochloride is the hydrochloride salt of hydralazine; a direct-acting vasodilator that is used as an antihypertensive agent. It has a role as a vasodilator agent and an antihypertensive agent. It contains a hydralazine. Hydralazine Hydrochloride is the hydrochloride salt of hydralazine, a phthalazine derivative with antihypertensive and potential antineoplastic activities. Hydralazine alters intracellular calcium release and interferes with smooth muscle cell calcium influx, resulting in arterial vasodilatation. This agent also inhibits the phosphorylation of myosin protein and chelation of trace metals required for smooth muscle contraction, resulting in an increase in heart rate, stroke volume and cardiac output. In addition to its cardiovascular effects, hydralazine inhibits DNA methyltransferase, which may result in inhibition of DNA methylation in tumor cells. A direct-acting vasodilator that is used as an antihypertensive agent. See also: Hydralazine (has active moiety); Hydralazine hydrochloride; hydrochlorothiazide (component of); Hydralazine hydrochloride; Isosorbide dinitrate (component of) ... View More ...
JTK-109 is a thumb 1 binding RNA-directed RNA polymerase (NS5B) inhibitor potentionally used for the treatment of HCV infection. JTK-109 also inhibits G1b and G3a subgenomic replicons and recombinant enzymes but was 41-fold less active against the G2a replicon.
JTP-4819 is a potent and selective prolyl endopeptidase (PEP) inhibitor with potential for treating Alzheimer's disease. At nanomolar concentration, JTP-4819 inhibited the degradation of substance P, arginine-vasopressin, and thyrotropin-releasing hormone by PEP in supernatants of the rat cerebral cortex and hippocampus. Repeated administration of JTP-4819 reversed the aging-induced decrease in brain substance P-like and thyrotropin-releasing hormone-like immunoreactivity, suggesting that this drug may be able to improve the imbalance of peptidergic neuronal systems that develops with senescense by inhibiting PEP activity. JTP-4819 increased acetylcholine release from the frontal cortex and hippocampus, regions closely associated with memory, in both young and aged rats.